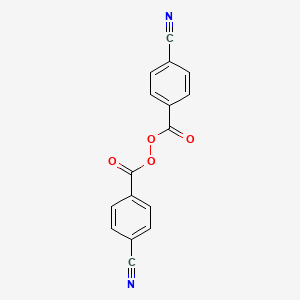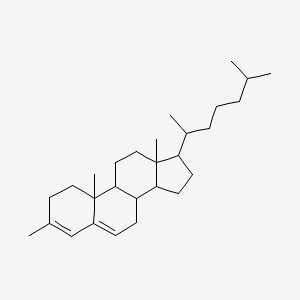
3-Methylcholesta-3,5-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylcholesta-3,5-diene is a steroidal compound characterized by the presence of a methyl group at the third carbon and double bonds at the third and fifth positions of the cholestane skeleton. This compound is part of the broader class of sterols, which are essential components of cell membranes and precursors to various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylcholesta-3,5-diene typically involves the modification of cholestane derivatives. One common method includes the treatment of cholest-5-en-3-one with methyl magnesium iodide, followed by chromatographic separation to yield 3-methylcholest-5-en-3a-ol and 3a-methylcholest-5-en-3p-ol . These intermediates can then be dehydrated to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar routes as described above, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylcholesta-3,5-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or alcohols.
Reduction: Catalytic reduction can convert it to 3-methylcholestane.
Substitution: It can undergo substitution reactions, such as the addition of alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like acetic anhydride in pyridine for acetylation reactions.
Major Products
Oxidation: Formation of 3-methylcholest-5-en-3-one.
Reduction: Formation of 3-methylcholestane.
Substitution: Formation of 3a-methylcholesteryl acetate.
Applications De Recherche Scientifique
3-Methylcholesta-3,5-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and cytotoxic properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and other bioactive compounds.
Mécanisme D'action
The mechanism of action of 3-Methylcholesta-3,5-diene involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and permeability, influencing various cellular processes. Additionally, it may act as a precursor to other biologically active steroids, which exert their effects through specific molecular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholesta-3,5-diene: Lacks the methyl group at the third carbon.
3-Methylcholest-5-en-3-one: Contains a ketone group instead of a double bond at the third position.
3-Methylcholestane: Saturated version without double bonds.
Uniqueness
3-Methylcholesta-3,5-diene is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. The presence of both the methyl group and the double bonds allows for a variety of chemical modifications and interactions that are not possible with its analogs .
Propriétés
Numéro CAS |
1249-79-2 |
|---|---|
Formule moléculaire |
C28H46 |
Poids moléculaire |
382.7 g/mol |
Nom IUPAC |
3,10,13-trimethyl-17-(6-methylheptan-2-yl)-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C28H46/c1-19(2)8-7-9-21(4)24-12-13-25-23-11-10-22-18-20(3)14-16-27(22,5)26(23)15-17-28(24,25)6/h10,18-19,21,23-26H,7-9,11-17H2,1-6H3 |
Clé InChI |
AZUUAEYWJRSEKQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CCC3C4CCC(C4(CCC3C2(CC1)C)C)C(C)CCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


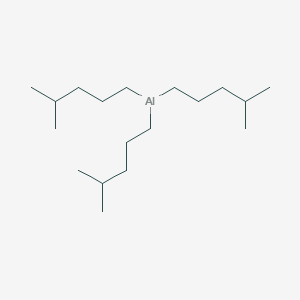
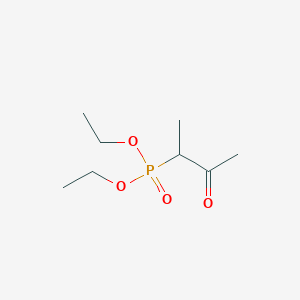
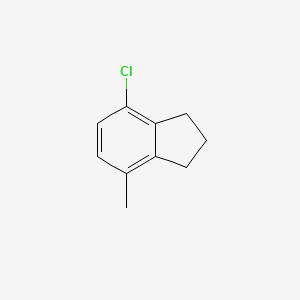
![benzyl N-[1-(4-hydroxyphenyl)-3-pyrrolidin-1-ylpropan-2-yl]-N-methylcarbamate](/img/structure/B14750230.png)


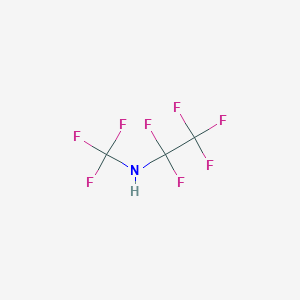
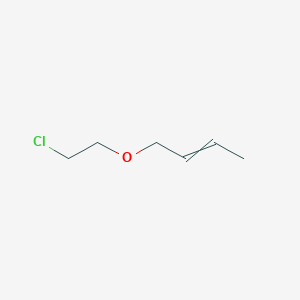
![1-[2-(Benzyloxy)ethyl]azepane](/img/structure/B14750270.png)
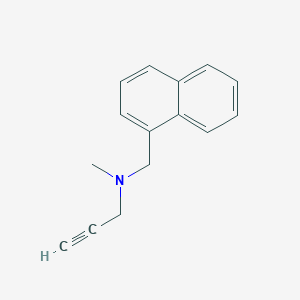
![2-[(But-2-en-1-yl)oxy]naphthalene](/img/structure/B14750306.png)

